Beta-Adrenergic Receptor Antagonist Potency: O-Demethylmetoprolol vs. Metoprolol
O-Demethylmetoprolol retains pharmacologic activity as a beta-adrenergic receptor antagonist; however, its potency is substantially lower than that of the parent drug metoprolol. The National Library of Medicine MeSH database explicitly notes that O-demethylmetoprolol is a pharmacologically active urinary metoprolol metabolite that is 5 to 10 times less potent than metoprolol [1]. This quantitative potency differential precludes the use of ODM as a therapeutic substitute for metoprolol and defines its role as an analytical reference standard and metabolic biomarker.
| Evidence Dimension | Beta-adrenergic receptor antagonist potency |
|---|---|
| Target Compound Data | Active beta-adrenergic receptor antagonist |
| Comparator Or Baseline | Metoprolol (parent drug) |
| Quantified Difference | 5- to 10-fold less potent than metoprolol |
| Conditions | MeSH database annotation derived from Br J Clin Pharmacol 1981;11(3):287 |
Why This Matters
Procurement of ODM is indicated when a defined, less potent beta-blocker metabolite is required as an analytical standard or for pharmacokinetic studies—not as a therapeutic agent—and substitution with metoprolol would invalidate quantitative impurity and metabolic profiling.
- [1] MeSH Supplementary Concept Data 2026. O-demethylmetoprolol. National Library of Medicine. Unique ID: C029502. 2016. View Source
